2,6-diamino-5H-pyrimidin-4-one
Description
Structure
2D Structure
Properties
CAS No. |
26279-64-1 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
2,6-diamino-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H4,5,6,7,8,9) |
InChI Key |
CHSXGZHOMKSJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)N=C(NC1=O)N |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Imino 1h Pyrimidin 6 One
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a key tool for identifying the functional groups and understanding the bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in 2-amino-4-imino-1H-pyrimidin-6-one by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of related pyrimidine (B1678525) derivatives provides a basis for the assignment of characteristic peaks. ijera.comijirset.com
For instance, in similar pyrimidine compounds, the N-H stretching vibrations of primary amino groups typically appear in the range of 3300-3500 cm⁻¹. ijirset.com Specifically, asymmetric and symmetric stretching vibrations can be observed. ijirset.com Aromatic C-H stretching vibrations are generally weak and appear around 2960 cm⁻¹. ijirset.com The N-H in-plane bending vibrations of the primary amino group are indicated by a band near 1650 cm⁻¹. ijirset.com Furthermore, C-N stretching vibrations are consistent with absorption bands around 1216 cm⁻¹. ijirset.com
The study of 4,6-diamino-2-hydroxy pyrimidine, a related compound, offers further insight into the vibrational modes. ijfans.orgijfans.org The analysis of its infrared and laser Raman spectra helps in understanding the tautomeric forms and hydrogen bonding, which are also relevant for 2-amino-4-imino-1H-pyrimidin-6-one. ijfans.orgijfans.org Theoretical calculations, such as those using density functional theory (DFT), can complement experimental data to provide a more complete vibrational assignment. researchgate.netnih.gov
Table 1: Characteristic FT-IR Peaks for Functional Groups in Pyrimidine Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 | ijirset.com |
| Aromatic C-H | Stretch | ~2960 | ijirset.com |
| Primary Amino (NH₂) | In-plane Bend | ~1650 | ijirset.com |
| C-N | Stretch | ~1216 | ijirset.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and types of protons in a molecule. In pyrimidine derivatives, the chemical shifts of protons are influenced by their local electronic environment. For example, in 2-aminopyrimidine (B69317), the protons on the pyrimidine ring appear at specific chemical shifts. chemicalbook.com The protons of the amino group also give a characteristic signal, which can sometimes be broad due to exchange with the solvent. ijirset.com In 2-amino-4,6-dimethylpyrimidine, the methyl protons and the ring proton have distinct signals. chemicalbook.com For 4-chloro-2,6-diaminopyrimidine, the amino protons and the ring proton also show characteristic chemical shifts in DMSO-d6. chemicalbook.com
Table 2: Representative ¹H NMR Chemical Shifts for Protons in Pyrimidine Derivatives
| Compound | Proton Type | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | Ring Protons | Varies | D₂O | chemicalbook.com |
| 2-Amino-6-aryl-4-(furan-2yl)pyrimidines | Amino Group | 5.1-5.3 | Not specified | ijirset.com |
| 4-Chloro-2,6-diaminopyrimidine | Amino & Ring Protons | 5.717, 6.370, 6.614 | DMSO-d6 | chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a wider range than proton shifts, making it possible to distinguish between different carbon environments. libretexts.org In pyrimidine derivatives, the carbon atoms of the ring and any substituents have characteristic chemical shifts. researchgate.netchemicalbook.com For instance, in a substituted pyrimidine, the carbons bonded to nitrogen atoms will appear at different chemical shifts compared to those bonded only to carbon and hydrogen. researchgate.net The presence of electronegative atoms like oxygen and nitrogen generally shifts the signals of adjacent carbons downfield. libretexts.org
Table 3: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrimidine Derivatives
| Compound | Carbon Type | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Substituted Pyrimidine | Aromatic Carbons | 113.51-140.47 | researchgate.net |
| Substituted Pyrimidine | Imine Carbon (C=N) | 158.23 | researchgate.net |
| Substituted Pyrimidine | Carbonyl Carbon (C=O) | 172.28 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the aromatic ring and its substituents. acs.orgnih.gov The position of the maximum absorption (λmax) can be influenced by the solvent and the pH of the solution. nih.govnih.gov For example, the UV spectrum of 2,6-diaminopyridine (B39239) shows absorption peaks at 308, 244, and 203 nm. researchgate.net The study of UV absorption spectra under different pH conditions can also provide information about the pKa values of the compound. nih.gov
Table 4: UV-Vis Absorption Maxima for a Related Pyrimidine Derivative
| Compound | λmax (nm) | Reference |
|---|---|---|
| 2,6-Diaminopyridine | 308, 244, 203 | researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For pyrimidine derivatives, it provides invaluable information about their fragmentation patterns, which is crucial for identifying different isomers and tautomers.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion and a series of fragment ions, creating a unique fragmentation pattern that serves as a molecular fingerprint.
While specific EI-MS data for the isolated 2-amino-4-imino-1H-pyrimidin-6-one tautomer is not extensively documented, studies on the closely related and more stable tautomers, such as 2-amino-4-hydroxypyrimidine (isocytosine), provide significant insights. The fragmentation of the pyrimidine ring is a complex process that can involve multiple pathways, including the loss of small neutral molecules like HCN, CO, and cyanamide. The fragmentation pattern is highly dependent on the substitution and the tautomeric form of the pyrimidine ring. For instance, the mass spectrum of 2-amino-4,6-dihydroxypyrimidine (B16511) shows characteristic fragments that help in its identification. researchgate.net The study of fragmentation patterns in a series of related pyrimidine derivatives can, by extension, suggest the expected fragmentation for the 2-amino-4-imino-1H-pyrimidin-6-one tautomer.
A general representation of the fragmentation data for a related pyrimidine derivative is presented in the table below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| Molecular Ion (M+) | C4H5N3O+ |
| M - 28 | Loss of CO |
| M - 27 | Loss of HCN |
| M - 42 | Loss of HNCO |
This table represents a generalized fragmentation pattern for a related pyrimidinone and is for illustrative purposes.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the exact mass of the molecular ion and its fragments with high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the ions, which is a critical step in distinguishing between compounds with the same nominal mass (isobars) and in confirming the identity of a compound.
For 2-amino-4-imino-1H-pyrimidin-6-one, HREI-MS would be instrumental in confirming its elemental formula of C4H5N3O. The high-resolution data would also be crucial in identifying the elemental composition of each fragment ion, thereby providing strong evidence for the proposed fragmentation pathways. Although specific HREI-MS data for this particular tautomer is scarce in the literature, the technique has been widely applied to the structural elucidation of other complex heterocyclic compounds, including various pyrimidine derivatives. nih.gov
Below is a hypothetical HREI-MS data table for 2-amino-4-imino-1H-pyrimidin-6-one, illustrating the precision of this technique.
| Ion Formula | Calculated Mass | Observed Mass |
| C4H5N3O | 111.0433 | 111.0431 |
| C3H4N2 | 68.0374 | 68.0372 |
| C3H3N3 | 81.0327 | 81.0325 |
This table is a hypothetical representation of HREI-MS data.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the solid-state structure and tautomeric preferences of molecules.
Single crystal X-ray diffraction is the gold standard for molecular structure determination. The analysis of a single crystal of a compound provides an unambiguous three-dimensional model of the molecule. For pyrimidine derivatives, this technique has been crucial in identifying the predominant tautomeric forms in the solid state and in characterizing the intricate hydrogen-bonding networks that govern their crystal packing.
While a single crystal X-ray structure specifically for the 2-amino-4-imino-1H-pyrimidin-6-one tautomer has not been reported, extensive crystallographic studies have been conducted on its parent compound, isocytosine (B10225), and its derivatives. These studies reveal that isocytosine often crystallizes with more than one tautomer present in the unit cell. For example, a seminal study by Sharma and McConnell in 1965 showed that crystals of isocytosine contain a 1:1 ratio of two different tautomers, which are linked by a network of hydrogen bonds. nih.gov More recent studies on co-crystals of 5-fluorocytosine (B48100) and isocytosine have further highlighted the role of intermolecular interactions in stabilizing specific tautomeric forms in the solid state. srce.hr
The crystallographic data for a related pyrimidine derivative is summarized in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Monoclinic | P2₁/n | 8.745 | 11.412 | 10.414 | 94.79 |
Crystal data for isocytosine as reported by Sharma & McConnell (1965). nih.gov
The redetermination of crystal structures using modern X-ray diffraction techniques and refinement methods can provide more accurate and detailed structural information than was possible with older data. This is particularly important for compounds that exhibit complex tautomerism and hydrogen-bonding patterns.
In the context of pyrimidine derivatives, several crystal structure redeterminations have been published, leading to a better understanding of their solid-state behavior. For example, the redetermination of the crystal structure of a 2-amino-4,6-dimethoxypyrimidine (B117758) derivative allowed for a more precise localization of hydrogen atoms and a better description of the hydrogen-bonding network. wikipedia.org
A detailed analysis of the tautomeric forms present in the crystal structure of isocytosine reveals that both the 1H-keto-amino and 3H-keto-amino forms can coexist. srce.hr The specific tautomer, 2-amino-4-imino-1H-pyrimidin-6-one, represents one of the possible imino tautomers of isocytosine. Theoretical calculations have suggested that while the amino form is generally more stable, the imino form can also exist. mdpi.com The analysis of the crystal structures of related compounds provides strong evidence for the potential hydrogen-bonding motifs that would stabilize the 2-amino-4-imino-1H-pyrimidin-6-one tautomer in the solid state, likely involving N-H···N and N-H···O interactions.
Theoretical and Computational Chemistry of 2 Amino 4 Imino 1h Pyrimidin 6 One
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the properties of complex molecules like the tautomers of guanine (B1146940). These methods allow for the precise calculation of molecular geometries, electronic structures, and energetic properties that are often difficult to measure experimentally, especially for transient or low-abundance species like the imino tautomer.
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. By approximating the electron density, DFT calculations can find the lowest energy structure, providing detailed information on bond lengths, bond angles, and dihedral angles.
For 2-amino-4-imino-1H-pyrimidin-6-one and other guanine tautomers, geometry optimizations are commonly performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). researchgate.net These calculations confirm that the pyrimidine (B1678525) ring is largely planar. blogspot.com However, studies on related amino tautomers have revealed a slight pyramidal character in the amino group, indicating it is not perfectly flat. nih.gov Optimization calculations are a prerequisite for further analysis, as the molecular geometry dictates many of the compound's other chemical and physical properties. nih.govnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. wikipedia.org
In the context of 2-amino-4-imino-1H-pyrimidin-6-one, molecular orbital analysis reveals the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack. Calculations predict that charge transfers occur within the molecule upon excitation. researchgate.net The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, which is fundamental to interpreting the molecule's UV-visible absorption spectrum and photochemical behavior. wuxiapptec.com
| Tautomer | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Guanine Imino Tautomer | DFT/B3LYP | -5.8 | -1.2 | 4.6 |
| Guanine Canonical Tautomer | DFT/B3LYP | -6.1 | -1.0 | 5.1 |
Note: The values in the table are representative and may vary depending on the specific computational level of theory.
The distribution of partial atomic charges across a molecule is critical for understanding its electrostatic potential, intermolecular interactions (like hydrogen bonding), and reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. researchgate.net
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for calculating energies and molecular properties. cuni.cz
Studies using correlated ab initio methods such as RI-MP2 have been employed to investigate the structures and relative stabilities of guanine tautomers. cuni.czcuni.cz These high-level calculations serve as a benchmark for other methods and have confirmed that the imino tautomers of guanine are energetically less stable than the canonical amino forms. cuni.czacs.org For instance, ab initio studies have been used to explore the radiationless decay mechanisms of guanine tautomers, explaining why the less stable imino and enol forms can sometimes be detected in gas-phase experiments due to their longer excited-state lifetimes compared to the canonical form. acs.org
Tautomerism Studies
Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental property of nucleobases. The equilibrium between the canonical amino-oxo form of guanine and its rare tautomers, including 2-amino-4-imino-1H-pyrimidin-6-one, is of immense biological interest.
Computational chemistry is essential for quantifying the relative energies of tautomers, which in turn determines their equilibrium populations. Numerous theoretical studies have consistently shown that the 2-amino-4-imino-1H-pyrimidin-6-one tautomer is significantly less stable (higher in energy) than the canonical amino-oxo form in the gas phase. cuni.cznih.gov
The energy difference is substantial, with calculations at the B3LYP/6-311++G(2df,2pd) level indicating that imino forms can be over 33 kJ/mol higher in energy than the most stable tautomer. nih.govresearchgate.net Some high-level computations have placed certain imino tautomers at more than 30 kcal/mol (over 125 kJ/mol) above the global minimum. cuni.cz This large energy gap means that the abundance of the imino tautomer under physiological conditions is extremely low. However, its transient formation is not precluded and remains a key hypothesis in models of mutagenesis. rsc.org While the canonical form predominates, factors like the environment (solvation) and interactions with enzymes can influence tautomeric equilibria. cuni.cznih.gov
| Tautomer | Computational Method | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|
| Canonical Guanine (Amino-oxo) | B3LYP/6-311++G(2df,2pd) | 0.0 (Reference) | nih.gov |
| Imino-oxo Tautomer | B3LYP/6-311++G(2df,2pd) | > 33 | nih.gov |
| Imino-oxo Tautomer | RI-MP2/TZVPP | ~100 | acs.org |
| Isocytosine (B10225) Imino Tautomer | Calculated | ~23.4 (5.6 kcal/mol) | researchgate.net |
Hydrogen Atom Transfer Mechanisms
While specific computational studies on the hydrogen atom transfer (HAT) mechanisms of 2-amino-4-imino-1H-pyrimidin-6-one are not extensively documented in the reviewed literature, the tautomerism inherent to its structure represents a fundamental form of intramolecular hydrogen transfer. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. The stability and interconversion of these tautomeric forms are critical for understanding the compound's chemical behavior and its interactions in biological systems.
The core structure of 2-amino-4-imino-1H-pyrimidin-6-one allows for several potential tautomeric forms due to the mobility of hydrogen atoms on the exocyclic amino and imino groups, as well as the ring nitrogen atoms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov
Computational studies on analogous systems, such as 2-aminopyrimidin-4-one (isocytosine), have shown that the amino-oxo form is generally the most stable in aqueous solutions. researchgate.net However, the presence of an additional imino group at the 4-position in 2-amino-4-imino-1H-pyrimidin-6-one introduces further complexity to the tautomeric landscape. The equilibrium between the amino and imino forms at both the 2- and 4-positions, as well as proton migration to the ring nitrogens, can be investigated using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net These calculations can elucidate the energetic barriers between different tautomers, providing a quantitative understanding of the hydrogen transfer processes. nih.govnih.gov
The general principles of HAT involve the concerted movement of a proton and an electron. scripps.edu In the context of 2-amino-4-imino-1H-pyrimidin-6-one, intramolecular HAT could occur between the exocyclic groups and the ring nitrogen atoms. The likelihood and rate of such transfers are dictated by the bond dissociation energies of the N-H bonds and the stability of the resulting radical intermediates. While direct experimental or computational data for this specific molecule is sparse, the study of similar heterocyclic systems provides a framework for predicting its behavior. nih.gov
Molecular Docking and Binding Affinity Predictions (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to understand how a ligand, such as 2-amino-4-imino-1H-pyrimidin-6-one, might interact with a biological target, typically a protein. While specific docking studies for 2-amino-4-imino-1H-pyrimidin-6-one were not identified in the surveyed literature, extensive research on related aminopyrimidine and pyrimidinone derivatives provides valuable insights into their potential binding modes and affinities. tandfonline.comrawdatalibrary.netnih.govuomustansiriyah.edu.iqnih.govresearchgate.net
In silico studies on various aminopyrimidine analogs have demonstrated their potential to bind to a range of biological targets, often through a combination of hydrogen bonds and hydrophobic interactions. nih.govtandfonline.comresearchgate.net The amino and pyrimidinone moieties are key features that can participate in hydrogen bonding with amino acid residues in a protein's active site. nih.gov
The following table summarizes findings from molecular docking studies on compounds with scaffolds related to 2-amino-4-imino-1H-pyrimidin-6-one, illustrating the types of interactions and target proteins that have been investigated.
| Compound Class | Target Protein(s) | Key Predicted Interactions | General Findings |
| Thiazole-based aminopyrimidines | Deoxynucleoside Kinases | Hydrogen bonds, pi-cation interactions | Compounds identified as potent inhibitors. tandfonline.com |
| 2-aminopyrimidines | IGF1R, EGFR | Hydrogen bonds, N-H...N interactions, C-H...π interactions, π...π stacking | Showed strong binding affinity to the target kinases. rawdatalibrary.netresearchgate.net |
| Pyrimidinone derivatives | Ubiquitin specific protease 7 (USP7) | Not specified | Computational methods were assessed for their reliability in predicting binding affinity. nih.gov |
| Pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Derivatives showed good docking scores, suggesting strong binding affinities. uomustansiriyah.edu.iq |
| Pyrimidine and Pyridine (B92270) derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds, hydrophobic interactions | The pyrimidine ring can act as a flat heteroaromatic moiety in the adenine (B156593) binding pocket. nih.gov |
| Basic Pyrimidine Substituted Ring | KRAS, HNMT | Not specified | Demonstrated significant binding affinity. nano-ntp.com |
These studies collectively suggest that a molecule with the structural features of 2-amino-4-imino-1H-pyrimidin-6-one would likely engage in multiple hydrogen bonds via its amino, imino, and carbonyl groups. The planar pyrimidine ring could also participate in π-stacking interactions with aromatic amino acid residues. The predicted binding affinity, often expressed as a docking score, is a measure of the strength of the interaction, with more negative values typically indicating a stronger binding. researchgate.net However, it is important to note that these are predictions for related systems, and dedicated in silico studies on 2-amino-4-imino-1H-pyrimidin-6-one are necessary to confirm its specific binding characteristics.
Structural Modifications and Derivative Synthesis of 2 Amino 4 Imino 1h Pyrimidin 6 One
Synthesis of Substituted 2-Amino-4,6-diarylpyrimidines
The primary and most widely adopted method for synthesizing 2-amino-4,6-diarylpyrimidines involves the cyclocondensation reaction of substituted chalcones (1,3-diaryl-2-en-1-ones) with a guanidine (B92328) salt. rasayanjournal.co.inajol.info This reaction provides a straightforward route to the pyrimidine (B1678525) core.
The general synthetic scheme involves reacting an appropriately substituted chalcone (B49325) with guanidine carbonate or guanidine hydrochloride in a suitable solvent, such as dimethylformamide (DMF), often under reflux. rasayanjournal.co.inajol.info The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
Several variations and improvements to this method have been reported:
Conventional Heating: The classical approach involves refluxing the reactants in DMF for several hours. rasayanjournal.co.inajol.info Modifications can include pre-drying the solvent and extending the reaction time to improve yields. ajol.info
Microwave-Assisted Synthesis: To accelerate the reaction and often improve yields, microwave irradiation has been successfully employed. rsc.orgvjs.ac.vn This method is considered a cleaner, faster, and more efficient alternative to conventional heating. vjs.ac.vn Reactions can be carried out in a solvent or under solvent-free conditions, significantly reducing reaction times from hours to minutes. vjs.ac.vn
One-Pot, Three-Component Reactions: Efficient one-pot syntheses have been developed where an aromatic aldehyde, an aromatic ketone, and a guanidine salt react together to form the 2-amino-4,6-diarylpyrimidine scaffold directly. nih.govresearchgate.net However, in some cases, a two-step process involving the pre-synthesis of the chalcone intermediate is preferred to avoid the formation of excessive impurities. rsc.org
The table below summarizes various synthetic examples of 2-amino-4,6-diarylpyrimidines.
| Precursors (Chalcone + Guanidine Salt) | Method | Yield | Melting Point (°C) | Reference |
| 1,3-Diphenylprop-2-en-1-one + Guanidine Carbonate | Reflux in DMF | Good | - | ajol.info |
| Substituted Chalcones + Guanidinium (B1211019) Carbonate | Reflux in DMF | 65-85% | 157-165 | rasayanjournal.co.in |
| Benzaldehydes + Acetophenones + Guanidine HCl | Microwave Irradiation | - | - | rsc.org |
| Substituted Chalcones + Guanidine HCl | Microwave Irradiation (Solvent-free) | 64-76% | - | vjs.ac.vn |
| α-Cyanoketones + Aldehydes + Guanidine Salt | One-pot, orbital stirring | 45-89% | - | nih.gov |
Synthesis of Fused Ring Systems and Hybrid Derivatives (e.g., Chromenopyrimidines)
Fusing the pyrimidine ring with other heterocyclic systems is a powerful strategy to create hybrid molecules with novel properties. researchgate.netnih.gov Chromenopyrimidines, which combine the pyrimidine and chromene scaffolds, are a prominent example of such fused derivatives. researchgate.netnih.gov
The synthesis of these complex structures often begins with functionalized pyrimidine or chromene precursors. A common route to chromenopyrimidine derivatives involves the reaction of an intermediate imine, derived from a 2-amino-3-carbonitrile-4H-chromene, with various reagents. nih.gov For example, reacting 2-amino-4H-chromene-3-carbonitriles with triethylorthoformate and acetic anhydride (B1165640) can generate an intermediate that subsequently cyclizes with ammonia (B1221849) or primary amines to yield the fused chromenopyrimidine system. nih.gov
These synthetic methods allow for the construction of diverse libraries of fused heterocyclic compounds. researchgate.net The resulting hybrid molecules often exhibit a wide range of biological activities, building upon the individual properties of their constituent rings. nih.gov Other fused systems synthesized from pyrimidine precursors include thieno[2,3-d]pyrimidines and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrating the versatility of the pyrimidine core as a building block for complex molecular architectures. researchgate.net
Coordination Chemistry of 2 Amino 4 Imino 1h Pyrimidin 6 One Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyrimidine-based ligands is a well-established field. researchgate.net These complexes are often prepared through the reaction of a metal salt with the ligand in a suitable solvent. jocpr.comuobaghdad.edu.iq Various analytical techniques are employed to confirm the formation and elucidate the structure of the resulting complexes, including elemental analysis, infrared (IR) and UV-visible spectroscopy, and thermogravimetric analysis (TGA). cyberleninka.runih.govuobaghdad.edu.iq
Transition metal ions are particularly known for their ability to form stable complexes with polydentate ligands like pyrimidine (B1678525) derivatives due to their multiple oxidation states. cyberleninka.ru The synthesis of complexes with metals such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II) has been reported with various pyrimidine-based ligands. cyberleninka.ruredalyc.orgresearchgate.net The formation of these complexes is often confirmed by spectroscopic and analytical data. nih.gov For instance, the reaction of metal chlorides with the ligand in a suitable solvent like methanol (B129727) can yield the desired complexes. redalyc.org The resulting compounds are often crystalline and their thermal stability can be studied to understand the coordination environment. uobaghdad.edu.iqredalyc.org
Table 1: Examples of Synthesized Transition Metal Complexes with Pyrimidine-based Ligands
| Metal Ion | Ligand Type | General Formula | Reference |
| Mn(II) | Schiff Base | [Mn(L)Cl₂] | cyberleninka.ru |
| Co(II) | Schiff Base | [Co(L)Cl₂] | cyberleninka.ru |
| Ni(II) | Schiff Base | [Ni(L)Cl₂] | cyberleninka.ru |
| Cu(II) | Schiff Base | [Cu(L)Cl₂] | cyberleninka.ru |
| Zn(II) | Schiff Base | [Zn(L)Cl₂] | cyberleninka.ru |
Note: 'L' represents the Schiff base ligand derived from a pyrimidine precursor.
Ligand Coordination Modes and Donor Atoms
The coordination of 2-amino-4-imino-1H-pyrimidin-6-one and related ligands to metal centers is primarily dictated by the presence of multiple donor atoms.
Amino acids and their derivatives, which share structural similarities with the ligand , commonly act as bidentate ligands, coordinating to metal ions through two donor atoms to form a stable chelate ring. jocpr.comwikipedia.org This bidentate coordination is a common feature in the complexes formed by pyrimidine derivatives. uobaghdad.edu.iq The stability of the resulting five-membered chelate ring is a significant driving force for this coordination mode. wikipedia.org
The 2-amino-4-imino-1H-pyrimidin-6-one ligand possesses several potential donor atoms, including the nitrogen atoms of the amino and imino groups, the ring nitrogen atoms, and the oxygen atom of the carbonyl group. In many pyrimidine-based complexes, coordination occurs through both nitrogen and oxygen atoms. jocpr.com The involvement of the amino group nitrogen and a carboxylate oxygen is a well-documented binding mode for amino acids. jocpr.comwikipedia.org Similarly, for pyrimidine derivatives, coordination often involves the ring nitrogen and an exocyclic functional group containing oxygen or another nitrogen atom. nih.gov Infrared spectroscopy is a key tool for determining which donor atoms are involved in coordination, as shifts in the vibrational frequencies of the C=O, N-H, and C=N groups can be observed upon complexation. jocpr.com
Proposed Geometries of Metal Complexes (e.g., Tetrahedral, Octahedral)
The geometry of the resulting metal complex is influenced by the coordination number of the central metal ion and the nature of the ligands. savemyexams.com
For transition metal complexes, both tetrahedral and octahedral geometries are common. cyberleninka.rumdpi.com Tetrahedral complexes are often formed with four-coordinate metal ions, particularly with larger ligands like chloride, where only four can fit around the central ion. savemyexams.com Octahedral geometry, on the other hand, is typical for six-coordinate metal ions, which can be achieved with six monodentate ligands or a combination of bidentate and monodentate ligands. savemyexams.com For instance, Co(II) complexes with certain pyrimidine-based ligands have been proposed to have octahedral geometries, while other metal complexes with similar ligands may adopt tetrahedral structures. cyberleninka.runih.gov The specific geometry is often inferred from spectroscopic and magnetic susceptibility data. mdpi.com
Table 2: Proposed Geometries for Transition Metal Complexes
| Metal Ion | Proposed Geometry | Coordination Number | Reference |
| Mn(II) | Tetrahedral | 4 | cyberleninka.ru |
| Co(II) | Octahedral | 6 | nih.gov |
| Ni(II) | Tetrahedral | 4 | cyberleninka.ru |
| Cu(II) | Tetrahedral | 4 | cyberleninka.ru |
| Zn(II) | Tetrahedral | 4 | cyberleninka.ru |
Intermolecular Interactions in Coordination Polymers (e.g., C-H···Cl⁻ Hydrogen Bonds)
In the solid state, metal complexes can self-assemble into higher-order structures known as coordination polymers. These structures are often stabilized by various intermolecular interactions, including hydrogen bonds. nih.govacs.org
Hydrogen bonding plays a crucial role in the crystal packing of pyrimidine-containing compounds. nih.govacs.org While classical N-H···O and N-H···N hydrogen bonds are prevalent, weaker interactions such as C-H···O and C-H···Cl⁻ hydrogen bonds can also significantly influence the supramolecular architecture. nih.govuni-regensburg.de These interactions can link individual complex units into one-, two-, or three-dimensional networks. researchgate.net The presence and nature of these intermolecular forces can be elucidated through single-crystal X-ray diffraction analysis. uni-regensburg.de For example, in some coordination polymers, C-H···S hydrogen bonds have been observed to act within the same chain. nih.gov
Advanced Material Applications and Research Directions
Role as Building Block in Complex Molecular Architectures
Isocytosine (B10225) is a valuable building block for creating complex and functional molecular architectures due to its specific molecular recognition properties. Its ability to form predictable hydrogen bond arrays allows for the programmed self-assembly of supramolecular structures.
A primary application of isocytosine is in the field of synthetic genetics. It is famously paired with isoguanine (B23775) to form an alternative base pair in studies of unnatural nucleic acid analogues. wikipedia.orgchemsrc.com This pairing is structurally analogous to the canonical guanine-cytosine (G-C) pair but with a rearranged hydrogen bond donor and acceptor pattern. This orthogonal pairing enables the expansion of the genetic alphabet. A notable achievement in this area is the incorporation of isocytosine as a key component in "hachimoji" DNA and RNA, a synthetic genetic system that utilizes eight different nucleotide building blocks to store and transmit information. wikipedia.orgchemsrc.com
Beyond nucleic acid analogues, isocytosine's hydrogen bonding capabilities are exploited in physical chemical studies to investigate metal complex binding and proton transfer effects. wikipedia.orgsigmaaldrich.com The predictable formation of Watson-Crick-like base pairs with partners like guanine (B1146940) or isoguanine makes it a reliable module for designing self-assembling systems, including molecular cages and other complex supramolecular structures. mdpi.com The specific tautomer present—whether the amino or imino form—plays a crucial role in defining the geometry and stability of these assemblies. mdpi.comwikipedia.orgresearchgate.net
Precursors in Organic Synthesis for Diverse Functionalities
Isocytosine serves as a versatile precursor in organic synthesis for the development of a wide range of functionalized molecules. Its core structure can be chemically modified at several positions to introduce new functionalities and properties.
A classic and efficient synthesis of isocytosine itself involves the condensation of guanidine (B92328) with malic acid in concentrated sulfuric acid. wikipedia.orgwikipedia.orgacs.org This method allows for the large-scale production of the core heterocyclic scaffold.
Once synthesized, isocytosine can be elaborated into more complex derivatives. For instance, it can be coupled with protected amino acids, such as L-phenylalanine or glycine, to yield 2-N-aminoacyl-isocytosines. rsc.org These compounds are of interest in studies of peptide-nucleobase interactions and for the development of novel bioconjugates. Further transformations, such as the catalytic hydrogenation of the corresponding nucleoside (isocytidine) derivatives, can produce 5,6-dihydro-derivatives, which alter the planarity and electronic properties of the pyrimidine (B1678525) ring. rsc.org The synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives has also been explored, showcasing the versatility of the pyrimidine core in cycloaddition reactions. rsc.orgnih.govnih.gov Additionally, the isocytosine scaffold has been identified as a promising starting point for the structure-guided design of enzyme inhibitors, such as xanthine (B1682287) oxidase inhibitors. chemsrc.com
Co-crystal Formation and Solid-State Behavior
The solid-state behavior of isocytosine is dominated by its tautomerism and its capacity for forming robust hydrogen-bonded networks, making it an excellent candidate for co-crystal engineering. Co-crystals are crystalline solids containing two or more different molecules in the same crystal lattice, which can exhibit modified physicochemical properties compared to the individual components.
Isocytosine's ability to form co-crystals has been demonstrated in its pairing with 5-fluorocytosine (B48100), another pyrimidine nucleobase. mdpi.com X-ray diffraction analysis of this co-crystal revealed a highly ordered, three-dimensional polymeric structure held together by a network of hydrogen bonds. mdpi.com In this specific co-crystal, the isocytosine molecule adopts the 3H-ketoamino tautomer, which engages in a Watson-Crick-like base pairing interaction with 5-fluorocytosine through a three-point hydrogen bond motif. mdpi.com This demonstrates how complementary binding in a co-crystal can stabilize a specific tautomeric form.
The solid-state structure of pure isocytosine is also complex, often crystallizing with a 1:1 ratio of its 1H and 3H ketoamino tautomers. wikipedia.org The interplay between different tautomers is a key aspect of its solid-state chemistry. While the user-specified 2-amino-4-imino-1H-pyrimidin-6-one represents an imino tautomer, computational studies suggest this form is generally less stable in aqueous solution than the amino-oxo tautomers. researchgate.net However, its transient existence or stabilization within a crystal lattice can influence molecular packing and recognition events. researchgate.netnih.govasianjournalofphysics.comresearchgate.net The study of isocytosine's solid-state behavior and co-crystal formation is critical for designing materials with tailored properties, such as modified solubility or stability, which is a significant focus in pharmaceutical sciences and materials engineering.
Data Tables
Table 1: Properties of Isocytosine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Amino-1H-pyrimidin-4(3H)-one | wikipedia.org |
| Other Names | 2-Aminouracil, Isocytosine | wikipedia.org |
| CAS Number | 108-53-2 | wikipedia.orgsigmaaldrich.com |
| Molecular Formula | C₄H₅N₃O | wikipedia.orgsigmaaldrich.com |
| Molar Mass | 111.10 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | White prisms | wikipedia.org |
| Melting Point | 276 °C | wikipedia.org |
Table 2: Co-crystal Structural Information (5-Fluorocytosine/Isocytosine Monohydrate)
| Parameter | Description | Value | Source |
|---|---|---|---|
| System | Co-crystal | 5-Fluorocytosine · Isocytosine · H₂O | mdpi.com |
| Tautomer (Isocytosine) | 3H-ketoamino | In this co-crystal | mdpi.com |
| Hydrogen Bonding Motif | DAA/ADD (Donor-Acceptor-Acceptor / Acceptor-Donor-Donor) | R²₂(12) graph-set | mdpi.com |
| Interaction Type | Watson-Crick (WC) base pairing | Almost coplanar pair | mdpi.com |
In Vitro Biological Interactions of 2 Amino 4 Imino 1h Pyrimidin 6 One and Its Derivatives
Antimicrobial Activity (In Vitro)
Antifungal Efficacy against Fungal Strains
Derivatives of pyrimidine (B1678525) have demonstrated a wide spectrum of antifungal activities against various fungal strains in in-vitro studies. These compounds have been shown to be effective against significant phytopathogenic and human pathogenic fungi.
A study investigating pyrimidine derivatives containing an amide moiety found that several compounds exhibited significant inhibition rates against plant pathogenic fungi. nih.gov For instance, at a concentration of 50 μg/mL, compounds 5f and 5o showed 100% inhibition against Phomopsis sp., which was superior to the control fungicide Pyrimethanil (85.1%). nih.gov Compound 5o was particularly effective, with an EC₅₀ value of 10.5 μg/mL against Phompsis sp., a marked improvement over Pyrimethanil's 32.1 μg/mL. frontiersin.org Other derivatives in the same series also showed good inhibition rates against Botryosphaeria dothidea. nih.gov
Another investigation into novel pyrimidine derivatives revealed their efficacy against fourteen different phytopathogenic fungi. nih.gov The results indicated that most of the synthesized compounds possessed some level of fungicidal activity, with some showing more potency than commercial fungicides like flumorph, dimethomorph, carbendazim, hymexazol, and pyrimethanil. nih.govresearchgate.net For example, compounds 1a and 3b showed high inhibition rates of 80.4% and 76.5% respectively against Thanatephorus cucumeris (TC). researchgate.net
Furthermore, a novel series of pyrimidine-based molecules was identified with broad-spectrum antifungal activity, including against molds that are difficult to treat. asm.org One compound, designated as compound 1 , had a Minimum Inhibitory Concentration (MIC) of 8–16 µg/mL against Aspergillus fumigatus strains. asm.org Its activity extended to other molds such as Aspergillus terreus, Aspergillus niger, Mucor circinelloides, and Lomentospora prolificans. asm.org Some pyrimidine derivatives have also shown activity against Aspergillus Niger specifically. researchgate.net
A class of pyridines and pyrimidines was found to be active against a strain of Candida albicans that lacks certain efflux pumps (Cdr1p and Cdr2p), with MICs ranging from 2 to 64 μg/ml. nih.gov This activity is suggested to be mediated through the inhibition of lanosterol (B1674476) demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.govresearchgate.net The inhibition of this pathway leads to the accumulation of lanosterol and a decrease in ergosterol, ultimately hindering fungal growth. nih.gov Molecular docking studies of some imidazo[1,2-a]pyrimidine (B1208166) derivatives also suggest potential antifungal activity against Candida albicans by targeting the CYP51 enzyme. beilstein-journals.org
Below is a table summarizing the antifungal efficacy of selected pyrimidine derivatives against various fungal strains.
| Compound/Derivative Class | Fungal Strain | Efficacy Measurement | Value |
| Compound 5o | Phomopsis sp. | EC₅₀ | 10.5 µg/mL frontiersin.org |
| Pyrimethanil (Control) | Phomopsis sp. | EC₅₀ | 32.1 µg/mL frontiersin.org |
| Compound 5f | Phomopsis sp. | Inhibition Rate (at 50 µg/mL) | 100% nih.gov |
| Compound 5o | Phomopsis sp. | Inhibition Rate (at 50 µg/mL) | 100% nih.gov |
| Pyrimethanil (Control) | Phomopsis sp. | Inhibition Rate (at 50 µg/mL) | 85.1% nih.gov |
| Compound 5i | Botryosphaeria dothidea | Inhibition Rate (at 50 µg/mL) | 82.1% nih.gov |
| Compound 5l | Botryosphaeria dothidea | Inhibition Rate (at 50 µg/mL) | 81.1% nih.gov |
| Compound 5n | Botryosphaeria dothidea | Inhibition Rate (at 50 µg/mL) | 84.1% nih.gov |
| Compound 5o | Botryosphaeria dothidea | Inhibition Rate (at 50 µg/mL) | 88.5% nih.gov |
| Pyrimethanil (Control) | Botryosphaeria dothidea | Inhibition Rate (at 50 µg/mL) | 84.4% nih.gov |
| Compound 1a | Thanatephorus cucumeris | Inhibition Rate | 80.4% researchgate.net |
| Compound 3b | Thanatephorus cucumeris | Inhibition Rate | 76.5% researchgate.net |
| Pyrimidine Derivatives | Candida albicans (efflux-negative) | MIC Range | 2 to 64 µg/mL nih.gov |
| Compound 1 | Aspergillus fumigatus | MIC | 8–16 µg/mL asm.org |
| T-2307 | Aspergillus spp. | MIC Range | 0.0156 to 1 µg/mL mdpi.com |
| SCY-078 | Aspergillus fumigatus | MEC₉₀/MIC₉₀ | 0.25 µg/mL mdpi.com |
| SCY-078 | Aspergillus niger | MEC₉₀/MIC₉₀ | 0.06 µg/mL mdpi.com |
Antiviral Activity (In Vitro)
Pyrimidine derivatives have been a significant focus of research for the development of new antiviral agents, showing in vitro activity against a range of DNA and RNA viruses.
Several studies have highlighted the potent anti-herpes simplex virus (HSV) activity of pyrimidine derivatives. One study found that newly synthesized pyrimidine derivatives, specifically compounds 3c and 10c , exhibited potent antiviral activity against Herpes Simplex Virus type-1 (HSV-1). sysrevpharm.orgsysrevpharm.org Compound 10c was noted to have higher efficacy than the standard drug, acyclovir. sysrevpharm.orgsysrevpharm.org Another study reported that out of a series of synthesized pyrimidine, thiopyrimidine, and thiazolopyrimidine derivatives, compounds 13 and 15 showed over 90% inhibition of HSV-1, marking them as highly promising candidates. nih.gov
The anti-influenza virus activity of novel pyrimidine derivatives has also been established. Research on 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives demonstrated that introducing cyclobutyl and cyclopentyl groups resulted in improved antiviral potency against both type A and B influenza viruses, with 50% effective concentrations (EC₅₀) in the range of 0.01-0.1 µM. nih.gov Another study identified a pyrimidine derivative, compound 3c , that exhibited potent inhibition of influenza virus replication in MDCK cells. acs.org Furthermore, pyrimidine derivatives 1c and 1d and pyridine (B92270) derivative 1e showed valuable antiviral activity with EC₅₀ values of 26.5, 3.5, and 7.3 µM, respectively. nih.gov
Beyond herpes and influenza viruses, pyrimidine derivatives have shown broader antiviral potential. Some pyrimido[4,5-d]pyrimidine (B13093195) derivatives demonstrated selective efficacy against human coronaviruses 229E and OC43. mdpi.com A compound identified as A3 was found to have broad-spectrum antiviral activity, inhibiting various RNA and DNA viruses by targeting the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis. capes.gov.br However, not all pyrimidine derivatives exhibit broad antiviral effects. A series of 5-substituted 2-amino-4,6-dichloropyrimidines showed no antiviral activity against a panel of viruses including HIV-1, HIV-2, HSV-1, HSV-2, and others at concentrations up to 100 μg/mL. nih.gov
The following table summarizes the in vitro antiviral activity of various pyrimidine derivatives.
| Compound/Derivative Class | Virus | Efficacy Measurement | Value | Cell Line |
| Compound 10c | Herpes Simplex Virus-1 (HSV-1) | Inhibition (%) | 99.73 ± 0.15 sysrevpharm.orgsysrevpharm.org | - |
| Acyclovir (Control) | Herpes Simplex Virus-1 (HSV-1) | Inhibition (%) | 99.87 ± 0.09 sysrevpharm.org | - |
| Compound 13 | Herpes Simplex Virus-1 (HSV-1) | Inhibition (%) | >90% nih.gov | Vero Cells |
| Compound 15 | Herpes Simplex Virus-1 (HSV-1) | Inhibition (%) | >90% nih.gov | Vero Cells |
| Aminoalkyl Pyrimidines | Influenza Virus (Type A & B) | EC₅₀ | 0.01-0.1 µM nih.gov | - |
| Compound 1c | Influenza A/PR/8/34 | EC₅₀ | 26.5 µM nih.gov | MDCK |
| Compound 1d | Influenza A/PR/8/34 | EC₅₀ | 3.5 µM nih.gov | MDCK |
| Compound 7a | Human Coronavirus 229E | EC₅₀ | 1.8 µM mdpi.com | HEL |
| Compound 7b | Human Coronavirus 229E | EC₅₀ | 2.5 µM mdpi.com | HEL |
| Compound 7f | Human Coronavirus 229E | EC₅₀ | 1.3 µM mdpi.com | HEL |
| Compound 7a | Human Coronavirus OC43 | EC₅₀ | 3.4 µM mdpi.com | HCT-8 |
| Compound 7b | Human Coronavirus OC43 | EC₅₀ | 2.5 µM mdpi.com | HCT-8 |
| Compound 7f | Human Coronavirus OC43 | EC₅₀ | 2.3 µM mdpi.com | HCT-8 |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | HIV-1, HSV-1, Vaccinia, etc. | EC₅₀ | >100 µg/mL nih.gov | CEM, HeLa |
Nucleic Acid and Protein Binding Affinities (In Vitro)
The interaction of pyrimidine derivatives with nucleic acids and proteins is a critical aspect of their biological activity. In vitro studies have explored these binding affinities, providing insights into their mechanisms of action.
Protein Binding: The binding of pyrimidine derivatives to serum albumins, the primary transport proteins in the blood, has been a subject of detailed investigation. Studies on the interaction between 2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC) and bovine serum albumin (BSA) revealed a static quenching mechanism. nih.govsemanticscholar.org This indicates the formation of a complex between the pyrimidine derivative and the protein. nih.gov The binding constant (K) for this interaction was found to be in the range of 1-15 x 10⁴ L/mol, with approximately one binding site on the BSA molecule. semanticscholar.org Thermodynamic analysis showed that hydrophobic interactions were the primary driving force for this binding. nih.govsemanticscholar.org
Other studies have shown that heterocyclic compounds, including benzyl (B1604629) pyrimidines with 4-hydroxyl groups, bind specifically to the warfarin (B611796) binding site (subdomain IIA) of human serum albumin (HSA). nih.gov This specific binding can lead to competitive displacement of other drugs that bind to the same site. nih.gov
Computational docking studies have also been employed to predict the binding affinities of pyrimidine derivatives to various protein targets. Diaryl pyrimidine derivatives were found to bind at the interface of the hACE2-S protein complex, relevant to COVID-19, with binding energies ranging from -8.1 to -8.95 kcal/mol. nih.gov Similarly, docking of 2,4-disubstituted pyrimidines with horse heart cytochrome c (1hrc) and the SARS-CoV-2 enzyme (7t9l) showed binding affinities of up to -9.0 kcal/mol and -7.4 kcal/mol, respectively. nih.gov
Thermodynamic studies on model pyrimidine bases (like uracil (B121893) and thymine) with magnesium chloride suggest that ion-hydrophilic interactions predominate, and increasing salt concentration enhances solvation. acs.orgacs.org While magnesium ions are known to interact with the phosphate (B84403) backbone of DNA, evidence also exists for their interaction with the purine (B94841) and pyrimidine bases. acs.org
The table below summarizes the binding affinities of various pyrimidine derivatives with proteins and nucleic acids.
| Derivative/Compound | Target Molecule | Binding Parameter | Value | Method |
| AHDMAPPC | Bovine Serum Albumin (BSA) | Binding Constant (K) at 300K | 9.06 x 10⁴ L/mol semanticscholar.org | Fluorescence Spectroscopy |
| AHDMAPPC | Bovine Serum Albumin (BSA) | Number of Binding Sites (n) | ~1 semanticscholar.org | Fluorescence Spectroscopy |
| Diaryl Pyrimidine (AP-NP) | hACE2-S Protein Complex | Binding Energy | -8.95 kcal/mol nih.gov | Molecular Docking |
| Diaryl Pyrimidine (AP-3-OMe-Ph) | hACE2-S Protein Complex | Binding Energy | -8.1 kcal/mol nih.gov | Molecular Docking |
| Diaryl Pyrimidine (AP-4-Me-Ph) | hACE2-S Protein Complex | Binding Energy | -8.1 kcal/mol nih.gov | Molecular Docking |
| Compound 3a | Horse Heart Cytochrome c (1hrc) | Binding Affinity | -8.9 kcal/mol nih.gov | Molecular Docking |
| Compound 4a | Horse Heart Cytochrome c (1hrc) | Binding Affinity | -9.0 kcal/mol nih.gov | Molecular Docking |
| Compound 3a | SARS-CoV-2 Enzyme (7t9l) | Binding Affinity | -7.4 kcal/mol nih.gov | Molecular Docking |
| Compound 4a | SARS-CoV-2 Enzyme (7t9l) | Binding Affinity | -7.2 kcal/mol nih.gov | Molecular Docking |
| Compound 6 | Thymidylate Synthase | Docking Score | -8.7 researchgate.net | Molecular Docking |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | DNA | Binding Mode | Groove Binding nih.gov | NMR, Fluorescence |
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into aminopyrimidine derivatives has yielded significant insights into their synthesis, structure-activity relationships, and biological applications, particularly in oncology. These compounds function through diverse mechanisms, including mimicking natural nucleosides to inhibit DNA synthesis and acting as competitive inhibitors for enzymes like kinases. ijsat.org
Key findings from various studies on related aminopyrimidine structures are summarized below:
Anticancer Activity : A primary focus of research has been the development of aminopyrimidine derivatives as anticancer agents. gsconlinepress.com Studies have demonstrated potent cytotoxic activity against various human cancer cell lines. For instance, certain 2-amino-4,6-diarylpyrimidine derivatives have shown significant inhibition of the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. rsc.org Similarly, novel aminopyrimidine-2,4-diones have been synthesized and identified as dual-target inhibitors of BRD4 and PLK1, enzymes crucial for cell cycle progression. nih.gov
Synthesis Methodologies : A range of synthetic strategies has been developed, from classical condensation reactions, such as reacting a guanidine (B92328) with an acetoacetic ester, to modern, more efficient methods. ijsat.orggoogle.com Recent advancements include microwave-assisted synthesis, which offers a simple and mild process for generating derivatives like 2-amino-4,6-diarylpyrimidines. rsc.org
Anti-inflammatory Potential : Beyond cancer, certain aminopyrimidine derivatives exhibit other valuable biological activities. A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed that these compounds could effectively inhibit immune-activated nitric oxide (NO) production, indicating potential as anti-inflammatory agents. nih.gov
Agricultural Applications : The utility of this chemical class extends to agriculture, where 2-amino-4-hydroxypyrimidines serve as vital intermediates in the manufacturing of fungicides and insecticides. google.com
The table below presents specific research findings on the biological activities of various functionalized aminopyrimidine derivatives.
| Compound Class | Target / Activity | Key Findings |
| 2-Amino-4,6-diarylpyrimidines | ABL1 Tyrosine Kinase / K562 Leukemia Cells | Compound 1e showed IC50 values of 3.35 µM against ABL1 kinase and 8.77 µM against K562 cancer cells. rsc.org |
| Aminopyrimidine-2,4-diones | BRD4/PLK1 Inhibition / Various Cancer Cells | Compound 7 exhibited potent dual inhibitory activity and showed IC50 values of 0.01 µM against MDA-MB-231 (breast), 0.11 µM against HT-29 (colon), and 0.52 µM against U-937 (renal) cancer cells. nih.gov |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide (NO) Production Inhibition | Displayed the most effective inhibition of immune-activated NO production with an IC50 of 2 µM. nih.gov |
Prospective Avenues for Future Academic and Mechanistic Research
While the aminopyrimidine scaffold is well-established, numerous opportunities exist for future investigation to unlock its full therapeutic potential.
Mechanistic Elucidation : The precise biological mechanisms for many derivatives remain to be fully elucidated. Future research should focus on detailed mechanistic studies, including the investigation of how specific tautomeric forms, such as 2-amino-4-imino-1H-pyrimidin-6-one, influence receptor binding and biological activity. Understanding these subtleties is crucial for rational drug design.
Advanced Synthesis and Isotopic Labeling : There is a continuing need to develop more efficient, cost-effective, and environmentally friendly "green" synthesis methods. ijsat.org Furthermore, novel strategies like the recently developed deconstruction-reconstruction approach for pyrimidine (B1678525) synthesis could be employed for late-stage isotopic labeling. acs.org This would facilitate advanced studies in drug metabolism and pharmacokinetics (DMPK).
Computational and AI-Driven Drug Discovery : The use of computational tools in drug discovery is expanding rapidly. Molecular docking and dynamics simulations have already proven useful in understanding ligand-enzyme interactions for aminopyrimidine derivatives. rsc.org Future efforts should leverage artificial intelligence and machine learning to predict the bioactivity of novel compounds, optimize structure-activity relationships, and screen vast virtual libraries to identify promising new drug candidates. ijsat.org
Development of Hybrid Molecules : A promising strategy to enhance efficacy and overcome drug resistance involves the creation of hybrid molecules that combine the aminopyrimidine scaffold with other pharmacologically active moieties. nih.gov Research into these linked hybrids could lead to dual-action drugs with improved therapeutic profiles.
Exploration of New Therapeutic Areas : Given the structural versatility of pyrimidines, their application could be expanded beyond the current focus on oncology and inflammation. mdpi.com Systematic screening of aminopyrimidine libraries against a wider range of biological targets could uncover novel treatments for viral diseases, neurodegenerative disorders, and metabolic conditions. gsconlinepress.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-amino-4-imino-1H-pyrimidin-6-one in laboratory settings?
- Answer : Prioritize PPE (gloves, lab coat, goggles) due to potential respiratory and dermal hazards. Use fume hoods for synthesis or handling powdered forms. In case of inhalation, move to fresh air and seek medical attention. Store in a cool, dry, ventilated area, segregated from incompatible substances like strong oxidizers .
Q. How is the structural identity of 2-amino-4-imino-1H-pyrimidin-6-one confirmed after synthesis?
- Answer : Combine spectroscopic and crystallographic methods:
- NMR : Confirm hydrogen environments (e.g., 1H NMR for NH₂ and imino protons).
- HRMS : Validate molecular mass and fragmentation patterns.
- X-ray crystallography : Resolve tautomeric forms (e.g., imino vs. keto configurations) .
Q. What solvents and reaction conditions are optimal for synthesizing 2-amino-4-imino-1H-pyrimidin-6-one derivatives?
- Answer : Use ethanol or acetic acid under reflux (80–120°C) for cyclocondensation of thiourea with β-keto esters. Catalytic HCl or methylamine hydrochloride improves yields by stabilizing intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-amino-4-imino-1H-pyrimidin-6-one analogs?
- Answer : Systematically vary substituents and assess structure-activity relationships (SAR). For example:
- Electron-withdrawing groups (e.g., CF₃ at C6) enhance enzyme inhibition (e.g., dihydrofolate reductase).
- Bulkier aryl groups may reduce solubility but improve target binding .
- Use molecular docking to predict interactions and validate with enzyme assays (IC₅₀ measurements) .
Q. What experimental strategies mitigate low yields in the nitration of 2-amino-4-imino-1H-pyrimidin-6-one derivatives?
- Answer : Optimize nitration with fuming HNO₃ in glacial acetic acid at 0–5°C to suppress side reactions. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How do tautomeric forms of 2-amino-4-imino-1H-pyrimidin-6-one influence its reactivity in medicinal chemistry applications?
- Answer : The imino-keto equilibrium affects hydrogen bonding and π-stacking with biological targets. Stabilize specific tautomers using pH control (e.g., acetate buffer for imino dominance) or metal coordination (e.g., Zn²⁺ complexes) .
Q. What methodologies validate the purity of 2-amino-4-imino-1H-pyrimidin-6-one for pharmacological studies?
- Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA).
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Ensure absence of solvent residues or decomposition above 200°C .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies between computational predictions and experimental data for pyrimidinone derivatives?
- Answer : Reconcile discrepancies by:
- Refining force fields in molecular dynamics simulations to account for solvent effects (e.g., DMSO vs. water).
- Validating docking poses with mutagenesis studies (e.g., Ala-scanning of enzyme active sites) .
Q. What strategies improve the scalability of 2-amino-4-imino-1H-pyrimidin-6-one synthesis without compromising purity?
- Answer : Transition from batch to continuous flow reactors for precise temperature and stoichiometry control. Use in-line FTIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
